![molecular formula C10H8F3NO4 B2872674 Ethyl 3-nitro-5-(trifluoromethyl)benzoate CAS No. 203513-22-8](/img/structure/B2872674.png)
Ethyl 3-nitro-5-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-nitro-5-(trifluoromethyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . It has a molecular weight of 249.15 . The compound is usually stored in a refrigerator and appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for Ethyl 3-nitro-5-(trifluoromethyl)benzoate is1S/C9H6F3NO4/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)13(15)16/h2-4H,1H3
. This indicates the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and an ethyl ester group (-COOC2H5) in the molecule. Physical And Chemical Properties Analysis
Ethyl 3-nitro-5-(trifluoromethyl)benzoate is a white to yellow powder or crystals .Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in Ethyl 3-nitro-5-(trifluoromethyl)benzoate is a common pharmacophore in drug design due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . This compound can be used in the synthesis of various drugs, particularly those targeting diseases where modulation of protein interactions is crucial.
Agrochemical Synthesis
Ethyl 3-nitro-5-(trifluoromethyl)benzoate serves as an intermediate in the synthesis of agrochemicals . The presence of the trifluoromethyl group is known to improve the efficacy of pesticides, making them more potent against a wide range of pests while potentially reducing the environmental impact due to lower required dosages.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities
Mode of Action
The trifluoromethyl group is known to exhibit unique behaviors when incorporated into organic molecules, leading to several applications in medicines, electronics, agrochemicals, and catalysis . The specific interactions of this compound with its targets and the resulting changes are areas for future research.
properties
IUPAC Name |
ethyl 3-nitro-5-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-2-18-9(15)6-3-7(10(11,12)13)5-8(4-6)14(16)17/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPMSKIJLRXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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